molecular formula C2H8N2S B12846615 2-Hydrazinylethanethiol

2-Hydrazinylethanethiol

Cat. No.: B12846615
M. Wt: 92.17 g/mol
InChI Key: QRZMITSTLWZLER-UHFFFAOYSA-N
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Description

2-Hydrazinylethanethiol (chemical formula: C₂H₇N₂S) is a sulfur-containing organic compound featuring both a hydrazine (-NH-NH₂) and a thiol (-SH) functional group. This dual functionality makes it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, coordination complexes, and pharmaceutical agents.

Properties

Molecular Formula

C2H8N2S

Molecular Weight

92.17 g/mol

IUPAC Name

2-hydrazinylethanethiol

InChI

InChI=1S/C2H8N2S/c3-4-1-2-5/h4-5H,1-3H2

InChI Key

QRZMITSTLWZLER-UHFFFAOYSA-N

Canonical SMILES

C(CS)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinylethanethiol typically involves the reaction of ethylene sulfide with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of 2-Hydrazinylethanethiol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.

Types of Reactions:

    Oxidation: 2-Hydrazinylethanethiol can undergo oxidation reactions to form disulfides or sulfonic acids, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine or thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted hydrazine or thiol compounds.

Scientific Research Applications

2-Hydrazinylethanethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydrazinylethanethiol involves its interaction with specific molecular targets. The hydrazine group can form stable complexes with metal ions, while the thiol group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on 2-Hydrazinylethanethiol is absent in the provided evidence, comparisons can be inferred from analogous compounds:

(i) 2-(2-Thienyl)ethanol

  • Structure: Contains a thienyl (sulfur-containing heterocycle) and an ethanol group.
  • Reactivity : Unlike 2-Hydrazinylethanethiol, it lacks hydrazine functionality, limiting its use in reactions requiring nucleophilic NH-NH₂ groups. Safety data highlight its irritancy (Category 2 eye hazard) and stability under recommended storage conditions .

(ii) Ethanolamine (2-Aminoethanol)

  • Structure : Contains amine (-NH₂) and hydroxyl (-OH) groups.
  • Reactivity: Lacks the thiol group, reducing its ability to participate in sulfur-mediated reactions (e.g., disulfide bond formation). Ethanolamine is widely used in surfactants and pharmaceuticals but differs in redox behavior compared to thiol-containing analogs .

(iii) Tyramine (2-(4-Hydroxyphenyl)ethylamine)

  • Structure: Features a phenolic hydroxyl and ethylamine group.
  • Reactivity: Unlike 2-Hydrazinylethanethiol, it cannot act as a sulfur nucleophile or participate in hydrazone formation.

Table 1: Functional Group Comparison

Compound Functional Groups Key Reactivity Applications
2-Hydrazinylethanethiol -SH, -NH-NH₂ Nucleophilic substitution, metal chelation Drug intermediates, polymer chemistry
2-(2-Thienyl)ethanol -OH, thienyl ring Esterification, heterocyclic synthesis Fragrances, organic synthesis
Ethanolamine -NH₂, -OH Alkylation, surfactant preparation Surfactants, gas treatment
Tyramine -NH₂, phenolic -OH Decarboxylation, neurotransmission Biochemical research

Research Findings and Gaps

  • Synthesis: No direct synthesis protocols for 2-Hydrazinylethanethiol are provided in the evidence. However, analogous methods (e.g., condensation of hydrazine with thiol-containing precursors) may apply, as seen in the preparation of imidazoline derivatives .
  • Safety: Thiols (e.g., 2-(2-Thienyl)ethanol) often require stringent safety protocols due to irritancy and flammability .
  • Functional Advantages: The combination of -SH and -NH-NH₂ groups in 2-Hydrazinylethanethiol could enable unique reactivity in metal coordination and crosslinking, unlike ethanolamine or tyramine.

Limitations of Available Evidence

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